3-Thujanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNOWBWPHYOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859476 | |
| Record name | 3-Thujanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
200.00 to 201.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Thujanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1125-12-8, 546-80-5 | |
| Record name | 3-Thujanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Thujone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thujanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thujanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thujanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Natural Bioproduction of 3 Thujanone
Phytochemical Sourcing and Distribution in Terpenoid-Rich Plants
3-Thujanone is a characteristic component of several plant families, most notably the Asteraceae and Lamiaceae, and is also prominent in the Cupressaceae family. Its concentration can vary significantly based on the plant species, geographical origin, and even the specific part of the plant. wikipedia.org
Presence in Artemisia Species Essential Oils
The genus Artemisia (Asteraceae) is a rich source of this compound. The essential oil of Artemisia echegarayi has been found to contain this compound as its main component, at a concentration of 49.25%. guidetopharmacology.org It is also a major constituent in the essential oils of Artemisia macrocephala and Artemisia maritima, which is noted to be rich in both α- and β-thujone. nih.gov The compound is also present in the essential oils of Artemisia vulgaris (mugwort) and grand wormwood (Artemisia absinthium). nih.govfishersci.co.uk
Table 1: Presence of this compound in Select Artemisia Species
| Species | Plant Part / Note | Major Components Including this compound |
| Artemisia echegarayi | Leaves | This compound (49.25%), Thujone (10.72%) guidetopharmacology.org |
| Artemisia macrocephala | Essential Oil | Thujone, this compound, Cineole nih.gov |
| Artemisia maritima | Essential Oil | Rich in α-thujone and β-thujone nih.gov |
| Artemisia absinthium | General | Mix of thujone isomers nih.gov |
| Artemisia vulgaris | Essential Oil | Contains β-Thujone (up to 5.58% in some samples) fishersci.co.uk |
| Artemisia roxburghiana | Essential Oil | Contains α-thujone nih.gov |
Identification in Thuja and Salvia Species
The name "thujone" itself is derived from the genus Thuja (arborvitae), a member of the Cupressaceae family. nih.gov The essential oil of Thuja occidentalis (Eastern arborvitae) contains significant amounts of thujone isomers, with analyses reporting α-thujone at 49.64% and β-thujone at 8.98%. fishersci.ca The main constituents in the oils of various cultivated Thuja species are the monoterpene ketones α- and β-thujone, fenchone, and sabinene (B1680474). fishersci.ca
Within the Lamiaceae family, the genus Salvia (sage) is another prominent source. Common sage (Salvia officinalis) is well-known to contain 3-thujone, and several chemotypes have been identified based on the varying concentrations of its major components. ebi.ac.ukepa.govnih.gov These chemotypes can be characterized by different dominant compounds, such as:
α-thujone > camphor (B46023) > β-thujone > 1,8-cineole
β-thujone > camphor > 1,8-cineole > α-thujone
1,8-cineole > camphor > α-thujone > β-thujone nih.gov
In 2016, two other stereoisomers, (+)-α-thujone and (−)-β-thujone, were also identified in nature for the first time in Salvia officinalis. nih.gov The total thujone levels in Dalmatian sage can also vary seasonally, being lowest around the flowering period in spring and summer. wikipedia.org
Detection in Other Lamiaceae and Asteraceae Genera
Beyond Salvia, this compound has been identified in other genera of the Lamiaceae family. These include Origanum (oregano), various species of Mentha (mint) nih.gov, and Marrubium vulgare (white horehound), where β-thujone has been reported as a minor constituent in some samples. metabolomicsworkbench.org
In the Asteraceae family, besides Artemisia, this compound is found in Tanacetum vulgare (tansy). nih.gov The compound is also associated with the genus Achillea (yarrow). mcw.edu
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound follows the general pathway for monoterpene formation in plants, originating from five-carbon isoprene (B109036) units. nih.gov
Geranyl Diphosphate (B83284) (GPP) as a Monoterpene Precursor
The biosynthesis of all monoterpenes, including the thujane (B1196268) skeleton of this compound, begins with the C10 intermediate, geranyl diphosphate (GPP). nih.govguidetoimmunopharmacology.orgnih.gov GPP is formed in the plastids of plant cells through a head-to-tail condensation of one molecule of dimethylallyl diphosphate (DMAPP) and one molecule of isopentenyl diphosphate (IPP). guidetoimmunopharmacology.orgnih.govuni.lu This reaction is catalyzed by the enzyme GPP synthase (GPPS). guidetoimmunopharmacology.orgnih.govfishersci.fi GPP serves as the universal precursor that is then cyclized and modified by specific enzymes, called monoterpene synthases, to create the vast diversity of monoterpene structures found in nature. nih.govfishersci.fi In the case of thujone, GPP is first converted to the precursor (+)-sabinene by the enzyme sabinene synthase. nih.gov
Role of the Methylerythritol Phosphate (B84403) (MEP) Pathway
In plants, there are two distinct pathways for the synthesis of the five-carbon building blocks, IPP and DMAPP. nih.govmetabolomicsworkbench.org Quantitative 13C NMR analysis has shown that the isoprene units used for the biosynthesis of monoterpenes like 3-thujone are derived from the methylerythritol phosphate (MEP) pathway. nih.govwikipedia.org This pathway is localized within the plant's plastids. uni.lunih.govmetabolomicsworkbench.org
The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), which are primary metabolites. nih.govwikipedia.orghmdb.ca This initial reaction forms 1-deoxy-D-xylulose 5-phosphate (DXP), which is then converted in a series of enzymatic steps to MEP and subsequently to both IPP and DMAPP. wikipedia.orghmdb.ca These C5 units are the fundamental precursors that are condensed to form GPP, thereby initiating the specific biosynthetic route to this compound. nih.govnih.gov
Enzymatic Transformations from Sabinene to Thujanone (e.g., Sabinene Synthase, Cytochrome P450, Dehydrogenase, Reductase Activities)
The bioproduction of this compound from the monoterpene (+)-sabinene is a multi-step enzymatic process. wikipedia.org This pathway is analogous in some respects to the biosynthesis of other oxygenated monoterpenes, such as menthone in Mentha species. nih.gov
The key enzymatic steps are as follows:
Sabinene Synthase: The pathway initiates with the cyclization of geranyl diphosphate (GPP) to form (+)-sabinene. This reaction is catalyzed by the enzyme (+)-sabinene synthase. researchgate.net This enzyme facilitates a complex rearrangement of the GPP molecule to create the characteristic bicyclo[3.1.0]hexane structure of sabinene. wikipedia.orgnih.gov
Cytochrome P450 Monooxygenase: Following its formation, (+)-sabinene undergoes hydroxylation. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase. mdpi.comnih.gov This enzyme introduces a hydroxyl group onto the sabinene molecule, forming either (+)-cis-sabinol or (+)-trans-sabinol. nih.gov In western redcedar (Thuja plicata), the specific enzyme CYP750B1 has been identified as a (+)-sabinene-3-hydroxylase that stereospecifically produces (+)-trans-sabinol. nih.gov In contrast, common sage (Salvia officinalis) utilizes a different P450 enzyme to produce (+)-cis-sabinol. wikipedia.orgnih.gov
Dehydrogenase: The resulting sabinol isomer is then oxidized to (+)-sabinone by a dehydrogenase enzyme. wikipedia.orgmdpi.com This step involves the removal of hydrogen atoms from the hydroxyl group, converting it into a ketone. This dehydrogenase activity has been detected in tissue extracts of western redcedar. nih.gov
Reductase: In the final step, (+)-sabinone is reduced to form the diastereomers of this compound, namely α-thujone and β-thujone. wikipedia.orgmdpi.com This reduction is mediated by a reductase enzyme. wikipedia.org The specific reductase involved determines the final ratio of the α- and β-thujone isomers. wikipedia.org
Stereospecificity and Diastereomeric Product Formation in Biosynthesis
The biosynthesis of this compound is characterized by a high degree of stereospecificity, which ultimately determines the diastereomeric composition of the final product. The key control points for stereochemistry occur during the hydroxylation of (+)-sabinene and the subsequent reduction of (+)-sabinone.
The initial cyclization of GPP by sabinene synthase produces the (+)-enantiomer of sabinene. researchgate.net The subsequent hydroxylation by cytochrome P450 enzymes can lead to two different diastereomeric alcohols: (+)-cis-sabinol or (+)-trans-sabinol. nih.gov The specific stereochemical outcome of this step is plant species-dependent. For instance, in western redcedar (Thuja plicata), thujone biosynthesis proceeds exclusively through the (+)-trans-sabinol intermediate. wikipedia.orgnih.gov In contrast, in common garden sage (Salvia officinalis), the pathway involves the (+)-cis-sabinol intermediate. wikipedia.orgnih.gov
The final step, the reduction of (+)-sabinone, is also stereoselective and gives rise to the two diastereomers of this compound: (-)-α-thujone and (+)-β-thujone. wikipedia.org The relative abundance of these two isomers can vary between different plant species. For example, in many plants, including wormwood (Artemisia absinthium), thujone is typically found as a mixture of α- and β-isomers, often in a 1:2 ratio. wikipedia.orgresearchgate.net The specific reductase enzyme present in the plant tissue dictates the stereochemical course of the reduction of the carbonyl group of sabinone, leading to the formation of either the α- or β-epimer. wikipedia.org
Molecular Pharmacology and Receptor Interaction Mechanisms of 3 Thujanone
Gamma-Aminobutyric Acid Type A (GABAA) Receptor Antagonism
The most extensively documented mechanism of action for 3-thujanone is its antagonism of the Gamma-Aminobutyric Acid Type A (GABAA) receptor. wikipedia.orgpnas.orgrsc.org This receptor is a ligand-gated ion channel that, upon activation by the endogenous inhibitory neurotransmitter GABA, mediates the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. By interfering with this inhibitory system, this compound promotes a state of neuronal hyperexcitability. wikipedia.org
Research has elucidated that this compound functions as a competitive antagonist at the picrotoxin/convulsant binding site on the GABAA receptor complex. pnas.org This site is distinct from the GABA binding site itself. Therefore, while this compound does not directly compete with GABA, it competitively inhibits the binding of other molecules that act at this allosteric modulatory site. pnas.org This mode of action classifies it functionally as a non-competitive blocker of the GABA-gated channel, as its binding prevents the channel from functioning correctly regardless of GABA concentration. biolifejournals.comnih.gov
The binding of this compound to the GABAA receptor complex results in a direct modulation of the associated chloride ion channel. europa.eueuropa.eu It acts as a channel blocker, physically obstructing or inducing a conformational change that prevents the flow of chloride ions into the neuron. pnas.orgnih.gov This blockade of the chloride current inhibits the hyperpolarizing effect of GABA, thereby preventing the receptor from carrying out its primary inhibitory function. wikipedia.org The neuronal effect appears to be reversible. europa.eu
| Isomer | Receptor Target | Relative Potency | Research Finding |
|---|---|---|---|
| α-Thujone | GABAA Receptor | ~2-3x higher than β-thujone | Demonstrated to be approximately 2 to 3 times more potent than β-thujone in GABAA receptor binding assays. europa.eusmolecule.comresearchgate.net |
| β-Thujone | GABAA Receptor | Baseline | Active in binding tests but is significantly less potent than its α-isomer. pnas.orgnih.gov |
Modulation of Chloride Channel Function
Investigation of Cannabinoid Receptor (CB1) Interaction Hypotheses
Hypotheses have been proposed suggesting that this compound might interact with the cannabinoid type 1 (CB1) receptor. This speculation was based on perceived structural similarities between the enol form of thujone and tetrahydrocannabinol (THC), the principal psychoactive constituent of cannabis. europa.eu However, these hypotheses have not been substantiated by experimental evidence. Scientific investigations designed to test this potential interaction have failed to demonstrate any significant activity of thujone at the CB1 receptor. europa.eu
Metabolic Pathways and Pharmacokinetic Profiles of 3 Thujanone
Hepatic Biotransformation Processes
The liver is the primary site for the metabolism of 3-thujanone. The biotransformation occurs in two main phases: Phase I oxidation, primarily hydroxylation mediated by the cytochrome P450 (CYP) enzyme system, and Phase II conjugation reactions. europa.eu Metabolism is generally considered a detoxification process, as the resulting metabolites exhibit lower toxicity than the parent compound. europa.euwormwoodsociety.org
Phase I metabolism of thujone isomers is mainly characterized by hydroxylation at various positions on the molecule. europa.eu Studies utilizing human liver preparations have identified specific CYP isoenzymes responsible for these oxidative reactions.
In human liver microsomes, CYP2A6 is the principal enzyme driving the metabolism of α-thujone, accounting for an estimated 70-80% of the total biotransformation. researchgate.netnih.gov It is primarily responsible for the major hydroxylation reactions. researchgate.netnih.gov To a lesser extent, CYP3A4 and CYP2B6 also contribute to the metabolic clearance of the compound. researchgate.netnih.govresearchgate.net Other isoforms, such as CYP1A2, CYP2C9, CYP2C19, and CYP2E1, have been found to be significantly less active in its metabolism. europa.eunih.gov
CYP450 Enzyme Contribution to α-Thujone Metabolism in Human Liver Microsomes
| CYP Enzyme | Role in Metabolism | Specific Reactions | Reference |
|---|---|---|---|
| CYP2A6 | Principal metabolizing enzyme (70-80% of metabolism) | Major 7- and 4-hydroxylation | researchgate.netnih.govresearchgate.net |
| CYP3A4 | Participates to a lesser extent | 7- and 4-hydroxylation, minor 2-hydroxylation | europa.euresearchgate.netnih.gov |
| CYP2B6 | Participates to a lesser extent | Minor 2-hydroxylation | researchgate.netnih.govresearchgate.net |
| CYP2D6 | Previously identified as active, more recent data is limited | 7- and 4-hydroxylation | europa.eunih.gov |
| CYP1A2, CYP2C9, CYP2C19, CYP2E1 | Minor role | Minimal conversion | europa.eunih.gov |
Hydroxylation at the 7-position is a major metabolic pathway for thujone isomers. europa.euresearchgate.net In vitro studies with human, rat, and mouse liver microsomes have shown that 7-hydroxy-α-thujone is a major metabolite of α-thujone. europa.eu Specifically in human liver microsomes, 7-hydroxylation, along with 4-hydroxylation, represents the primary routes of metabolism. researchgate.netnih.gov For β-thujone, its 7-hydroxy metabolite was identified as the most plentiful urinary metabolite in mice. europa.eu
The formation of 4-hydroxy metabolites is another principal pathway in the biotransformation of thujone. europa.euwormwoodsociety.org In human liver microsomes, 4-hydroxy-thujone is produced as a major metabolite from α-thujone. researchgate.netnih.gov This pathway is particularly significant in rats, where 4-hydroxy-thujone is the main urinary metabolite following administration of either α- or β-thujone. europa.eueuropa.euresearchgate.net In vitro incubations of β-thujone with liver microsomes from mice, rats, and humans all showed that the production of 4-hydroxy-β-thujone surpassed that of the 7-hydroxy metabolite. europa.eu
In contrast to the 7- and 4-hydroxylation pathways, 2-hydroxylation is a minor metabolic route. researchgate.netnih.gov This pathway appears to be highly species-specific, having been observed only in mice. europa.eueuropa.euresearchgate.net In vivo studies in mice revealed that after the administration of α-thujone, the main urinary metabolite was conjugated 2-hydroxy-α-thujone. europa.euresearchgate.net In human liver microsomes, 2-hydroxy-thujone is considered a minor metabolite that is catalyzed by CYP3A4 and CYP2B6. researchgate.netnih.gov
Following Phase I hydroxylation, the resulting metabolites undergo Phase II conjugation reactions to further increase their polarity and facilitate elimination. europa.eu The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the hydroxylated metabolites. nih.govscispace.com Studies have noted site specificity in this process, with a preference for the conjugation of (2R)-hydroxy- and 4-hydroxythujone glucuronides over other hydroxylated forms. europa.euwormwoodsociety.org For instance, in mice treated with α-thujone, the principal urinary metabolite, 2-hydroxy-α-thujone, was found predominantly in its glucuronide conjugated form. europa.eu Interestingly, one in vitro study using human liver homogenates did not detect glucuronide or sulphate conjugates, but did identify glutathione (B108866) and cysteine conjugates, suggesting that the metabolic profile can differ between in vitro and in vivo systems. researchgate.netnih.gov
Cytochrome P450 (CYP) Enzyme Mediated Hydroxylation (CYP2A6, CYP3A4, CYP2B6 Specificity)
Generation of 4-Hydroxy-3-Thujanone Metabolites
In Vitro and In Vivo Comparative Metabolic Studies Across Species
Significant differences in the metabolism of this compound are observed when comparing results from in vitro and in vivo models, as well as across different species. europa.eu These discrepancies highlight the importance of using multiple models to fully understand the pharmacokinetic profile of the compound.
Human: In vitro studies using human liver microsomes identify 7- and 4-hydroxy-thujone as the major metabolites of α-thujone. researchgate.netnih.gov
Mouse: There is a notable difference between in vitro and in vivo results in mice. While mouse liver microsomes rapidly form 7-hydroxy-α-thujone as the main metabolite, europa.euwormwoodsociety.org in vivo studies show that conjugated 2-hydroxy-α-thujone is the principal urinary metabolite after α-thujone administration. europa.euresearchgate.net For β-thujone, 7-hydroxy-β-thujone is the most abundant urinary metabolite in this species. europa.eu The 2-hydroxylation pathway has only been identified in mice. europa.eueuropa.eu
Rat: In rats, the metabolic profile is dominated by 4-hydroxylation, with 4-hydroxy-thujone being the major urinary metabolite for both α- and β-thujone in vivo. europa.eueuropa.euresearchgate.net
Rabbit: Studies in rabbits have identified a different metabolic reaction. Following oral administration of a thujone mixture, the identified urinary metabolites were 3-β-hydroxy-α-thujane and 3-β-hydroxy-β-thujane, which points to a stereospecific reduction of the ketone group. europa.euwormwoodsociety.org
Major Metabolites of Thujone Isomers Across Species and Models
| Species | Model | Thujone Isomer | Major Metabolite(s) | Reference |
|---|---|---|---|---|
| Human | In Vitro (Liver Microsomes) | α-Thujone | 7-Hydroxy-α-thujone, 4-Hydroxy-thujone | researchgate.netnih.gov |
| β-Thujone | 4-Hydroxy-β-thujone | europa.eu | ||
| Mouse | In Vitro (Liver Microsomes) | α-Thujone | 7-Hydroxy-α-thujone | europa.euwormwoodsociety.org |
| In Vivo (Urine) | α-Thujone | 2-Hydroxy-α-thujone (as glucuronide) | europa.euresearchgate.net | |
| β-Thujone | 7-Hydroxy-β-thujone | europa.eu | ||
| Rat | In Vivo (Urine) | α- and β-Thujone | 4-Hydroxy-thujone | europa.eueuropa.euresearchgate.net |
| Rabbit | In Vivo (Urine) | Thujone Mixture | 3-β-Hydroxy-α-thujane, 3-β-Hydroxy-β-thujane (Reduction products) | europa.euwormwoodsociety.org |
Impact of Metabolism on the Detoxification and Bioactivity of this compound
The metabolism of this compound is widely considered a detoxification process. wikipedia.orgnih.gov The parent compounds, particularly α-thujone, are known for their neurotoxic effects, which are primarily attributed to their action as modulators of the gamma-aminobutyric acid type A (GABA-A) receptor. thegoodscentscompany.comfishersci.ca The biotransformation of thujone into its hydroxylated metabolites significantly reduces this activity.
Research has convincingly demonstrated that the metabolites of thujone are less toxic than the parent compound. biotransformer.canih.gov For instance, the major metabolite, 7-hydroxy-α-thujone, is substantially less potent in binding to the GABA-A receptor. thegoodscentscompany.comnih.gov One study found it to be approximately 56-fold less potent than α-thujone. thegoodscentscompany.comnih.gov This reduction in receptor affinity means that the metabolites have a much lower potential to induce the convulsant effects associated with high doses of thujone. wikipedia.orgnih.gov The other identified metabolites are also considered detoxification products. nih.gov
Pharmacokinetic studies in mice have shown that after administration of α-thujone, its metabolites, especially 7-hydroxy-α-thujone, can reach higher concentrations in the brain than the parent compound itself. thegoodscentscompany.comnih.gov Despite its higher concentration, the lower toxicity of 7-hydroxy-α-thujone underscores the efficacy of the metabolic process in mitigating the neurotoxic potential of the ingested compound. nih.gov The rapid metabolism and conversion to less active forms is a critical factor in the body's defense against thujone's effects.
The enzymes responsible for this detoxification, primarily CYP2A6, CYP3A4, and CYP2B6, are central to this protective mechanism in humans. nih.govwikidata.org The efficiency of this enzymatic system suggests a rapid clearance of thujone from the body. thegoodscentscompany.com Furthermore, α-thujone has been observed to act as an inhibitor of CYP2A6 and CYP2B6, which could potentially influence its own metabolism and that of other substances metabolized by these enzymes. nih.gov Following Phase I hydroxylation, the metabolites are often conjugated with glucuronic acid, a Phase II reaction that increases their water solubility and facilitates their excretion from the body via urine, completing the detoxification process. biotransformer.ca
| Compound | Bioactivity/Toxicity | Impact of Metabolism | Reference |
| α-Thujone | Potent GABA-A receptor modulator; neurotoxic. | Metabolized to less active hydroxy-derivatives. | thegoodscentscompany.comnih.govfishersci.ca |
| β-Thujone | Less potent GABA-A receptor modulator than α-thujone. | Metabolized to less active hydroxy-derivatives. | thegoodscentscompany.com |
| 7-hydroxy-α-thujone | Significantly less potent at the GABA-A receptor; less toxic. | Represents a major detoxification product. | thegoodscentscompany.comnih.gov |
| Other Metabolites | Considered detoxification products. | Contribute to the overall reduction in toxicity. | nih.gov |
Neurotoxicological Aspects and Mechanisms of 3 Thujanone
Central Nervous System Excitatory Effects
Seizure Induction and Convulsant Activity
3-Thujanone, a monoterpene ketone, is recognized for its neurotoxic effects, primarily manifesting as central nervous system excitation. nih.gov In animal studies, the administration of thujone has been shown to induce electro-cortical seizures accompanied by myoclonic activity. nih.goveuropa.eu This convulsant activity is a significant aspect of its toxicological profile. The convulsant and lethal effects of thujone have been observed to occur at similar dosage levels in rats. europa.eu The α-isomer of thujone is considered more potent and toxic than the β-isomer. europa.eu Both α- and β-thujone act as non-competitive blockers of the chloride channel in GABAergic neurotransmission. biolifejournals.com This inhibition of the gamma-aminobutyric acid A (GABA-A) receptor is a key mechanism underlying its excitatory and convulsive properties. nih.govbiolifejournals.com
Anecdotal reports and case studies involving essential oils containing thujone have documented seizures in humans, suggesting that the neurotoxic effects observed in animal models are relevant to human health. europa.eu Long-term consumption of plants containing thujone has been associated with the potential to cause seizures. biolifejournals.com
Observed Hyperactivity and Tremor Manifestations in Experimental Models
In addition to seizures, experimental studies have documented other signs of central nervous system excitation following thujone administration, including hyperactivity and tremors. europa.eueuropa.eu In a 14-day study involving mice and rats, increased mortality at the highest dose was associated with clear neurotoxic signs such as hyperactivity, tremors, and tonic seizures. europa.eueuropa.eu These manifestations are consistent with the known excitatory effects of this compound on the central nervous system.
Dose-Dependent Neurotoxic Responses in Animal Studies
The neurotoxicity of this compound exhibits a clear dose-dependent relationship in animal models. nih.gov Acute toxicity studies have established lethal dose (LD50) values, with the α-isomer demonstrating greater toxicity than the β-isomer. europa.eu For instance, the intraperitoneal LD50 of α-thujone in mice is reported as 45 mg/kg body weight, while the subcutaneous LD50 is 134 mg/kg in mice for α-thujone and 442 mg/kg for β-thujone. europa.eu
Sub-chronic studies further illustrate this dose-response relationship. In a 13-week study, rats administered thujone by gavage experienced increased mortality at the highest dose of 50 mg/kg bw/day, with convulsions being a primary observation. europa.eu A 14-week study in rats showed deaths associated with convulsions at a dose of 20 mg/kg/day. europa.eueuropa.eu Long-term, two-year studies in mice and rats also demonstrated dose-related increases in mortality and the incidence of clonic and tonic seizures at higher doses. europa.eu
The following table summarizes the dose-dependent neurotoxic responses observed in various animal studies:
| Species | Duration | Doses (mg/kg bw/day) | Observed Neurotoxic Effects |
| Rats | 13 weeks | 12.5, 25, 50 | Increased lethality and convulsions at 50 mg/kg. europa.eu |
| Rats | 14 weeks | 5, 10, 20 | Deaths associated with convulsions at 20 mg/kg. europa.eueuropa.eu |
| Mice | 14 days | 1, 3, 10, 30, 100 | Hyperactivity, tremors, tonic seizures, and mortality at 100 mg/kg. europa.eueuropa.eu |
| Rats | 14 days | 1, 3, 10, 30, 100 | Neurotoxicity signs leading to mortality at the highest dose. europa.eu |
| Mice | 2 years | 3, 6, 12, 25 | Clonic and tonic seizures and mortality at 25 mg/kg. europa.eu |
| Rats | 2 years | 12.5, 25, 50 | Clonic and tonic seizures and mortality at 25 and 50 mg/kg. europa.eu |
Cellular and Molecular Pathways Underlying this compound-Induced Neurotoxicity
The primary molecular mechanism underlying the neurotoxicity of this compound is its interaction with the gamma-aminobutyric acid (GABA) system. nih.gov Specifically, α-thujone acts as a modulator of the GABA-gated chloride channel. europa.eu It competitively blocks the binding of GABA, the principal inhibitory neurotransmitter in the central nervous system. smolecule.com This inhibition of GABAergic transmission leads to increased neuronal excitability, which can result in seizures at high doses. smolecule.com
Studies have shown that α-thujone is a more potent inhibitor of the GABA-A receptor than its β-isomer. europa.eu The effect of thujone on the GABA-A receptor appears to be reversible. europa.eu Research indicates that the parent compound itself is responsible for this activity. europa.eu In vitro assays have demonstrated that effective concentrations of α-thujone in relation to GABA-A receptor binding are in the range of 10 to 30 µM. europa.eu
Genotoxicity and Carcinogenicity Assessments (Ames Test, Micronucleus Assays)
The genotoxic and carcinogenic potential of this compound has been evaluated through various assays. The Ames test, also known as the bacterial reverse mutation assay, is used to assess the mutagenic potential of a substance. nelsonlabs.comwuxiapptec.com In the case of thujone, both racemic thujone and α-thujone yielded negative results in the Ames test, both with and without metabolic activation. europa.eu
In vivo genotoxicity has been assessed using the micronucleus assay, which detects chromosomal damage. wuxiapptec.commiltenyibiotec.com In a study where male mice were exposed to racemic thujone for three months, there was no increase in micronucleated erythrocytes in the peripheral blood. europa.eu
Regarding carcinogenicity, there is some equivocal evidence in rats. nih.gov Two-year carcinogenicity studies of α-thujone in animals were not identified in some literature reviews. nih.gov However, long-term studies conducted by the National Toxicology Program (NTP) on an isomeric mixture of thujone administered by gavage to mice and rats for two years did not report a clear carcinogenic effect, though increased mortality and seizures were observed at higher doses. europa.eunih.gov
Synthetic Methodologies and Chemical Derivatization of 3 Thujanone
Total Synthesis Routes for 3-Thujanone Isomers
The development of efficient and stereocontrolled total syntheses of this compound isomers is crucial for accessing specific stereoisomers that may not be readily available from natural sources in high purity. Recent advancements have focused on asymmetric strategies to selectively produce desired enantiomers.
Enantioselective Synthesis Strategies (e.g., Brown Crotylation, Gold-Catalyzed Cycloisomerization)
A notable enantioselective synthesis of both (+)- and (–)-α-thujone has been developed, employing a highly atom-economical, three-step sequence that avoids the use of protecting groups. rsc.orgnih.gov This strategy's key steps are a Brown crotylation and a gold-catalyzed cycloisomerization, which effectively establish the required stereochemistry. rsc.org
The synthesis commences with the formylation of commercially available 3-methyl-1-butyne (B31179) to yield the corresponding ynal. rsc.org This intermediate then undergoes a one-pot Brown crotylation. rsc.orgresearchgate.net This reaction is critical for setting the initial stereocenter with high diastereoselectivity and enantioselectivity. rsc.orgharvard.edu The choice of crotylation reagent is crucial, as it dictates the configuration of the resulting homoallylic alcohol, which ultimately determines whether the final product is (+)- or (–)-α-thujone. rsc.org
The final key step is a gold-catalyzed intramolecular cycloisomerization of the enantioenriched homoallylic alcohol. rsc.orgorganic-chemistry.orgnih.gov This reaction proceeds through a chirality transfer mechanism, converting the stereochemistry of the alcohol into the all-carbon quaternary stereocenter of the bicyclo[3.1.0]hexanone core of thujone. rsc.orgnih.gov The use of a gold catalyst, such as (PPh3)AuCl/AgSbF6, is effective for this transformation, yielding the target α-thujone isomer with high diastereoselectivity. rsc.orgorganic-chemistry.org This method represents a significant advancement in the synthesis of bicyclic monoterpenes. rsc.org
Preparation of Hydroxylated and Dehydrogenated Analogues
The synthesis of hydroxylated and dehydrogenated analogues of this compound is important for studying its metabolism and for creating new compounds with potentially altered biological activities. Various methods have been established to introduce hydroxyl groups or unsaturation at different positions of the thujone scaffold. nih.govacs.orgacs.org
Hydroxylated Analogues: The primary metabolites of α-thujone include 2-hydroxy-, 4-hydroxy-, and 7-hydroxy-α-thujone. pnas.org Synthetic routes to these compounds have been developed. nih.govacs.orgacs.org
2-Hydroxythujones: Oxidation of the 2,3-enolates of α- and β-thujone using reagents like oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) yields the corresponding (2R)-2-hydroxythujones. nih.govacs.org
4-Hydroxythujones: 4-Hydroxy-α- and -β-thujones can be synthesized from α-thujone via its 3,4-enol acetate. Subsequent oxidation with a peracid or osmium tetroxide leads to the respective 4-hydroxy derivatives. nih.govacs.orgacs.org
7-Hydroxythujones: Ozonation of α-thujone provides access to 7-hydroxy-α- and -β-thujones. nih.govacs.orgacs.org In vitro studies have identified 7-hydroxy-α-thujone as the major metabolite of α-thujone produced by mouse liver microsomes. pnas.orgnih.govpnas.org
Dehydrogenated Analogues: Unsaturated derivatives of thujone have also been prepared. nih.govacs.orgacs.org
7,8-Dehydrothujones: These compounds can be obtained through the dehydration of the corresponding 7-hydroxythujones. nih.govacs.orgacs.org 7,8-Dehydro-α-thujone is also a known metabolite of α-thujone. pnas.orgnih.govpnas.org
4,10-Dehydrothujone: This analogue can be prepared from sabinene (B1680474), a related natural product, via sabinol. nih.govacs.orgacs.org
The synthesis of these hydroxylated and dehydrogenated derivatives is crucial for toxicological studies and for understanding the metabolic pathways of thujone. nih.govpnas.org
Development of this compound Derivatives for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of this compound, various derivatives have been synthesized and evaluated for their biological activities. These studies aim to identify the key structural features responsible for the observed effects and to develop new compounds with enhanced or modified properties.
One area of investigation has been the anticancer potential of thujone derivatives. A study by Castner et al. explored the cytotoxic effects of thujol (the alcohol resulting from the reduction of thujone's ketone) and a series of its aromatic ester derivatives against human cancer cell lines. researchgate.netexlibrisgroup.com The parent compounds, α-thujone and thujol, showed moderate activity. researchgate.netexlibrisgroup.com However, several of the synthesized thujol esters exhibited greater potency. researchgate.netexlibrisgroup.com
For example, in HeLa cervical cancer cells, the t-cinnamate, t-isonicotinate, t-nicotinate, and t-furoate esters of thujol were more potent than α-thujone itself. researchgate.netexlibrisgroup.com The t-furoate ester was also more potent than thujone in A375 melanoma cells, while the t-isonicotinate and t-nicotinate esters were more effective against HCT-116 colon cancer cells. researchgate.netexlibrisgroup.com These findings suggest that the esterification of the hydroxyl group of thujol with certain aromatic acids can enhance its anticancer activity, likely through mechanisms involving the induction of apoptosis. researchgate.netexlibrisgroup.com
Table 1: Cytotoxicity (IC50, µg/mL) of Thujone and its Derivatives in Human Cancer Cell Lines
| Compound | HeLa | A375 | HCT-116 |
|---|---|---|---|
| α-Thujone | 191 | >400 | >400 |
| Thujol | 136 | 283 | 295 |
| Thujol t-cinnamate | 110 | 200 | 200 |
| Thujol t-isonicotinate | 105 | 225 | 125 |
| Thujol t-nicotinate | 125 | 250 | 110 |
| Thujol t-furoate | 120 | 150 | 225 |
Data sourced from Castner et al. (2019). researchgate.netexlibrisgroup.com
Another study by Wróblewska et al. investigated the deterrent effects of β-thujone and its derivatives on the peach potato aphid (Myzus persicae). nih.govresearchgate.netnih.gov This research provides insights into the SAR of thujone as an insect antifeedant. The study found that the stereochemistry at C-4 is crucial, as β-thujone was active while α-thujone was not. nih.govresearchgate.net
Furthermore, modifications to the cyclopentane (B165970) ring of β-thujone led to derivatives with stronger and more durable deterrent effects. nih.govresearchgate.net The derivatives studied included a bisulfite adduct, a lactone (formed by microbial transformation), an oxime, and a lactam (obtained via Beckmann rearrangement of the oxime). nih.gov The most effective modification was the incorporation of a lactam moiety into the thujone structure. nih.govresearchgate.netnih.gov The β-thujone lactam significantly limited aphid settling and feeding. nih.govresearchgate.net This suggests that the introduction of a nitrogen atom into the ring system and the specific functionality of the lactam group are key to enhancing the deterrent activity against this particular insect species.
These studies demonstrate that the chemical modification of the this compound scaffold is a viable strategy for modulating its biological activity, providing valuable information for the design of new agents with specific applications.
Investigations into Diverse Biological Activities of 3 Thujanone
Antimicrobial Efficacy
The compound 3-Thujanone is a constituent of various plant essential oils and has been investigated for its potential antimicrobial properties. Research has explored its effectiveness against a range of pathogenic and spoilage microorganisms, including bacteria and fungi.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria
Essential oils containing this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. redalyc.orgspringermedizin.de In general, Gram-positive bacteria have shown greater sensitivity to these essential oils compared to Gram-negative bacteria. redalyc.org This difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which can restrict the diffusion of hydrophobic compounds. redalyc.org
For instance, the essential oil of Artemisia echegarayi, with this compound as a major component (49.25%), exhibited antibacterial activity against several foodborne pathogens. redalyc.org The minimum inhibitory concentrations (MICs) for this essential oil against various bacteria are detailed in the table below. redalyc.orgscielo.org.ar Notably, the essential oil showed significant activity against Listeria monocytogenes and Bacillus cereus. scielo.org.ar Similarly, essential oils from Thuja sutchuenensis have shown inhibitory effects against both Gram-positive and Gram-negative bacteria associated with clinical diseases. cabidigitallibrary.org
In silico studies have also suggested that thujanone acts as an antimicrobial agent. researchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of Artemisia echegarayi Essential Oil (49.25% this compound)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Listeria monocytogenes | Positive | ≤ 2.4 |
| Bacillus cereus | Positive | ≤ 2.4 |
| Staphylococcus aureus | Positive | 4.7 |
| Escherichia coli | Negative | 18.7 |
| Salmonella Typhimurium | Negative | 9.4 |
| Proteus mirabilis | Negative | > 18.7 |
Antifungal Properties
The antifungal potential of essential oils containing this compound has been a subject of study. For example, the essential oil from the fruits of Juniperus phoenicea, which contains α-thujone (a stereoisomer of this compound), has shown antifungal activity against Aspergillus niger. researchgate.net Essential oils from Thuja sutchuenensis, which can contain this compound, have also demonstrated antifungal activity against several strains of human pathogenic fungi. researchgate.net Research on Marrubium vulgare L. essential oil, containing this compound, indicated a significant inhibition of mycelial growth and total inhibition of spore production in tested molds at a concentration of 0.25 µL/mL. uni-greifswald.dedntb.gov.ua
Furthermore, α-thujone has been specifically studied for its activity against Fusarium graminearum, a pathogen that affects cereal crops. researchgate.net It was found to inhibit the mycelial growth of the fungus. researchgate.net
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms through which this compound exerts its antimicrobial effects are not fully elucidated, but research on related monoterpenes provides some insights. A primary proposed mechanism for monoterpenes is the disruption of the bacterial plasma membrane's lipid fraction. nih.gov This damage can alter membrane permeability, leading to the leakage of intracellular components and ultimately cell death. scielo.org.arnih.gov
The lipophilicity (hydrophobicity) of these compounds allows them to partition into the cell membranes. nih.gov The lower susceptibility of Gram-negative bacteria is thought to be due to their hydrophilic outer membrane, which acts as a barrier against highly hydrophobic compounds. redalyc.orgnih.gov
Additionally, some studies on thujone, a stereoisomer of this compound, indicate that it acts as an antagonist of the GABA-A receptor. wikipedia.org While this action is primarily associated with neurotoxic effects, it is a potential area for further investigation regarding its contribution to antimicrobial activity.
Antioxidant Capacities
Free Radical Scavenging Assays
The antioxidant activity of essential oils containing this compound has been assessed using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. uni-greifswald.demdpi.com
For example, the essential oil of Artemisia echegarayi, which is rich in this compound, demonstrated moderate free radical scavenging activity, inhibiting 50% of DPPH free radicals. scielo.org.ar The essential oil of Marrubium vulgare, also containing this compound, showed an IC50 value of 1.136 mg/mL in the DPPH assay and 2.998 mg/mL in the ferric reducing antioxidant power (FRAP) test. uni-greifswald.dedntb.gov.ua In another study, the essential oil of Achillea falcata, containing 11.18% this compound, exhibited low antioxidant activity in a DPPH assay, with an IC50 greater than 2 mg/mL. oatext.com
Contribution to Overall Essential Oil Antioxidant Profiles
However, in other contexts, this compound has been found to be inversely correlated with antioxidant activity. mdpi.com A study on the essential oils of several Juniperus species found that this compound was negatively correlated with the antioxidant activity as measured by the ABTS assay. mdpi.com This suggests that while this compound may possess some intrinsic antioxidant capacity, its contribution is highly dependent on the complex mixture of compounds within the essential oil and the specific antioxidant mechanisms involved. Terpenoids, in general, are known to possess significant antioxidant potential by neutralizing free radicals. mdpi.com
Anticancer and Antitumor Potential
Recent studies have highlighted the potential of this compound as an anticancer agent, with research focusing on its effects on various cancer cell lines and the underlying molecular mechanisms.
Thujone and its derivatives have demonstrated cytotoxic effects against several human cancer cell lines. Research has shown that these compounds can induce cell death in human cervical (HeLa), melanoma (A375), and colon (HCT-116) cancer cells in a dose-dependent manner. smolecule.com For instance, the essential oil of Achillea falcata, containing this compound as a major component, exhibited substantial dose-dependent susceptibility in both HeLa and Caco-2 (colon cancer) cells. oatext.com Statistical analysis indicated a more pronounced effect on HeLa cells. oatext.com
In studies on the A375 malignant melanoma cell line, a thujone-rich fraction (TRF) from Thuja occidentalis showed significant cytotoxic and anti-proliferative effects. nih.gov This fraction was more effective than the crude ethanolic extract, while showing minimal growth inhibition in normal peripheral blood mononuclear cells. nih.gov Similarly, essential oils from Artemisia arborescens rich in β-thujone demonstrated a significant reduction in the viability of A375 melanoma cells. mdpi.com
Furthermore, the cytotoxic activities of compounds containing this compound have been observed against other cancer cell lines, including non-small cell lung cancer (NCI-H460), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7). springermedizin.de The dichloromethane (B109758) extract of Artemisia marschalliana, which contains β-thujone, selectively inhibited the growth of breast cancer and liposarcoma cancer cells. nih.gov
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Key Findings | Reference(s) |
|---|---|---|---|
| HeLa | Cervical Cancer | Dose-dependent cytotoxicity. smolecule.com More susceptible than colon cancer cells to A. falcata oil. oatext.com | smolecule.comoatext.com |
| A375 | Melanoma | Thujone-rich fraction of T. occidentalis induced significant cytotoxicity and apoptosis. nih.govA. arborescens oil reduced cell viability. mdpi.com | nih.govmdpi.com |
| HCT-116 | Colon Cancer | Dose-dependent cytotoxicity. smolecule.com | smolecule.com |
| Caco-2 | Colon Cancer | Showed dose-dependent susceptibility to A. falcata oil. oatext.com | oatext.com |
| NCI-H460 | Non-small cell lung cancer | Exhibited growth inhibitory activity. springermedizin.de | springermedizin.de |
| HepG2 | Hepatocellular carcinoma | Exhibited growth inhibitory activity. springermedizin.de | springermedizin.de |
| MCF-7 | Breast Cancer | Exhibited growth inhibitory activity. springermedizin.de Dichloromethane extract of A. marschalliana showed cytotoxicity. nih.gov | springermedizin.denih.gov |
| SW872 | Liposarcoma | Dichloromethane extract of A. marschalliana showed cytotoxicity. nih.gov | nih.gov |
| ES2, OV90 | Ovarian Cancer | α,β-thujone inhibited cancer cell proliferation. nih.gov | nih.gov |
Preclinical studies suggest that this compound may possess antimetastatic properties. In a study involving transgenic zebrafish, α,β-thujone was found to attenuate blood vessel formation, indicating significant antiangiogenic potential, a key process in metastasis. nih.gov
The anticancer effects of this compound are attributed to several molecular mechanisms, primarily the induction of apoptosis. In A375 melanoma cells, the thujone-rich fraction of Thuja occidentalis was shown to cause a decrease in cell viability, induce internucleosomal DNA fragmentation, and collapse the mitochondrial transmembrane potential. nih.gov It also led to an increase in reactive oxygen species (ROS) generation, release of cytochrome c, and activation of caspase-3, all of which are hallmarks of apoptosis. nih.gov
Similarly, in ovarian cancer cells (ES2 and OV90), α,β-thujone was found to induce cell death through caspase-dependent intrinsic apoptotic pathways. nih.gov This was associated with endoplasmic reticulum stress, loss of mitochondrial function, and alterations in the metabolic landscape of the cancer cells. nih.gov Furthermore, α-Thujone has been shown to enhance the proliferation and cytotoxicity of CD3AK cells (anti-CD3 antibody-induced activated killer cells) against colon cancer cells by increasing the expression of p-ERK1/2 and p-Akt. nih.gov
The dichloromethane extract of Artemisia marschalliana and its fractions were also found to kill cancer cells through apoptosis. nih.gov
Antimetastatic Effects in Preclinical Models
Antidiabetic Activity Studies
Several studies have pointed towards the potential antidiabetic activity of this compound. Essential oils containing this compound have been investigated for their effects on key enzymes related to diabetes. For instance, an essential oil rich in this compound (23.03%) demonstrated recognized antioxidative effects, which can be beneficial in managing diabetes. researchgate.netmdpi.com
In silico studies have also been conducted to investigate the interaction of this compound with receptors involved in diabetes mellitus. nih.govresearchgate.net These computational analyses suggest that this compound may interact with receptors such as alpha-glucosidase, which is a target for antidiabetic drugs. nih.govresearchgate.net Furthermore, essential oils from various Artemisia species, known to contain this compound, have exhibited antidiabetic activities in preclinical studies. mdpi.comnih.gov
Anthelmintic Properties
Thujone has been reported to possess anthelmintic activity. biodeep.cnchemsrc.com Plants containing thujone have traditionally been used for the treatment of intestinal worms. biolifejournals.com The essential oil of Artemisia macrocephala, which contains this compound, is associated with anthelmintic activities. nih.gov This suggests the potential of this compound as a natural agent against parasitic worms. Further research into its nematicidal activity has shown that it can be effective against organisms like Meloidogyne incognita. researchgate.netnih.govmdpi.com
Insecticidal and Biopesticidal Applications
This compound has demonstrated significant insecticidal and biopesticidal properties. biolifejournals.com Its neurotoxic effects are believed to contribute to its insecticidal action. biolifejournals.com Essential oils rich in thujone have been shown to be effective against various insect pests. biolifejournals.com For example, the essential oil of Tanacetum balsamita, containing (-)-Thujanone, has been tested for its lethal effects against stored-product lepidopterans. scu.ac.ir
The compound's potential as a biopesticide is also supported by its phytotoxic activities, which could be harnessed for weed management. semanticscholar.org The use of this compound in biopesticides is considered an eco-friendly alternative to synthetic pesticides. mdpi.com Research has explored its application in managing agricultural pests, highlighting its potential in integrated pest management programs. tpcj.org
Anti-inflammatory Response Modulation
Research indicates that this compound possesses significant anti-inflammatory properties, primarily investigated through studies on essential oils where it is a major component. The anti-inflammatory action appears to be mediated through the modulation of key signaling pathways and the suppression of pro-inflammatory molecules.
A study on the essential oil of Artemisia fukudo, which contains α-thujone (40.28%) and β-thujone (12.69%) as major constituents, demonstrated potent inhibitory effects on pro-inflammatory mediators in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. sigmaaldrich.com The oil dose-dependently suppressed the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. sigmaaldrich.com The underlying mechanism for this inhibition was attributed to the blockage of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. sigmaaldrich.com Specifically, the essential oil inhibited the LPS-induced phosphorylation of ERK, JNK, and p38, as well as the phosphorylation and degradation of IκB-α, a critical step for the activation of NF-κB. sigmaaldrich.com
Furthermore, in an in vivo metastasis model using B16F-10 melanoma cells in mice, the administration of thujone led to the suppression of the NF-κB pathway. nih.gov This resulted in decreased levels of molecules associated with tumor cell proliferation and invasion, which are often linked to inflammatory processes. nih.gov Essential oils from Thuja occidentalis, rich in thujone, have also been noted for their anti-inflammatory effects by decreasing pro-inflammatory mediators like IL-6 and TNF-α. nih.gov
| Mediator | Observed Effect | Mechanism | Cell/Model System | Reference |
|---|---|---|---|---|
| NO, PGE2, TNF-α, IL-1β, IL-6 | Production Inhibited | Inhibition of NF-κB and MAPK pathways | LPS-stimulated RAW 264.7 cells | sigmaaldrich.com |
| NF-κB Pathway | Suppressed | Not specified | B16F-10 melanoma metastasis model | nih.gov |
Immunomodulatory Effects
This compound has been found to exert significant stimulatory effects on both humoral and cell-mediated immunity. A detailed study in Balb/c mice revealed that thujone administration enhanced a wide array of immune parameters. thegoodscentscompany.com
The research showed that thujone treatment led to an increase in the total white blood cell (WBC) count, enhanced bone marrow cellularity, and raised the number of α-esterase positive cells. thegoodscentscompany.com It also augmented the humoral response, evidenced by a greater number of plaque-forming cells in the spleen and higher circulating antibody titers. thegoodscentscompany.com
In terms of cell-mediated immunity, thujone was found to stimulate the proliferation of splenocytes and thymocytes. thegoodscentscompany.com It significantly enhanced the cytotoxic activities of several immune cells in both normal and tumor-bearing mice, including:
Natural killer (NK) cell-mediated cytotoxicity
Antibody-dependent cellular cytotoxicity (ADCC)
Antibody-dependent complement-mediated cytotoxicity (ACC) thegoodscentscompany.com
Furthermore, thujone administration boosted the production of key cytokines, specifically Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). thegoodscentscompany.com It also increased the generation of cytotoxic T lymphocytes (CTL), which was confirmed to increase the lifespan of tumor-bearing animals. thegoodscentscompany.com Another study corroborated these findings, showing that α-Thujone could enhance the proliferation and killing ability of anti-CD3 antibody-induced activated killer (CD3AK) cells, with the mechanism involving the enhancement of p-ERK1/2 and p-Akt expression. uni.lu
Antinociceptive Activity Investigations
The pain-relieving, or antinociceptive, properties of this compound have been specifically investigated, with research highlighting a stereospecific effect. A foundational 1976 study by Rice and Wilson examined the antinociceptive activity of thujone isomers in mice using the hot-plate and Nilsen tests. nih.gov
In the hot-plate test, which measures response to a thermal pain stimulus, (-)-3-isothujone (a synonym for α-thujone) demonstrated potent, codeine-like activity. nih.govlipidmaps.org It was found to be equipotent with (-)-Δ⁹-tetrahydrocannabinol (THC), with a median effective dose (ED50) of 6.5 mg/kg. nih.govlipidmaps.org In contrast, (+)-3-thujone (β-thujone) was found to be inactive in this test. nih.govlipidmaps.org This demonstrates a clear difference in the pharmacological activity of the two diastereomers.
In the Nilsen test, another analgesic assay, α-thujone was also active but showed a lower potency, with an ED50 of 14.1 mg/kg. nih.govlipidmaps.org The researchers suggested that the stereospecific effect of α-thujone points to it acting at a specific, though at the time unidentified, pharmacological site. researchgate.net
| Compound | Test | ED50 (mg/kg) | Observation | Reference |
|---|---|---|---|---|
| (-)-α-Thujone | Hot-Plate Test | 6.5 | Active; Equipotent with THC | nih.govlipidmaps.org |
| (-)-α-Thujone | Nilsen Test | 14.1 | Active | nih.govlipidmaps.org |
| (+)-β-Thujone | Hot-Plate & Nilsen Tests | N/A | Inactive | nih.govlipidmaps.org |
Research on Endocrine System Modulation (e.g., Polycystic Ovary Syndrome Models)
Investigations have revealed that α-thujone may act as a modulator of the endocrine system, with promising findings in animal models of Polycystic Ovary Syndrome (PCOS). PCOS is a complex endocrine disorder often characterized by hyperandrogenism and anovulation.
A key study evaluated the effects of α-thujone in a letrozole-induced PCOS rat model. wikidata.org Administration of α-thujone for 21 days led to significant and beneficial changes in hormone profiles. The treatment caused a significant increase in serum estradiol (B170435) and progesterone (B1679170) levels while concurrently decreasing the elevated levels of luteinizing hormone (LH) and testosterone. wikidata.orgfishersci.ca This antiandrogenic effect suggests a potential to restore hormonal balance in a PCOS-like state. fishersci.ca
In addition to the hormonal effects, the study also observed improvements in metabolic parameters that are often dysregulated in PCOS. The administration of α-thujone significantly decreased plasma concentrations of low-density lipoprotein-cholesterol (LDL-C), leptin, and glucose. wikidata.org Histopathological examination of the ovaries also showed signs of healing in the α-thujone treated group. wikidata.org These findings collectively suggest that α-thujone has a hormone-regulating effect that could be beneficial in the context of PCOS. nih.govfishersci.canih.govnih.gov
| Parameter | Observed Effect | Reference |
|---|---|---|
| Estradiol | Significantly Increased | wikidata.org |
| Progesterone | Significantly Increased | wikidata.org |
| Luteinizing Hormone (LH) | Significantly Decreased | wikidata.org |
| Testosterone | Significantly Decreased | wikidata.org |
| LDL-Cholesterol | Significantly Decreased | wikidata.org |
| Leptin | Significantly Decreased | wikidata.org |
| Glucose | Significantly Decreased | wikidata.org |
Advanced Analytical Techniques for 3 Thujanone Characterization and Quantification
Chromatographic Separation Methods
Chromatography is the cornerstone for separating the complex mixtures in which 3-thujanone is often found, such as essential oils. The separation is typically based on the differential partitioning of compounds between a stationary phase and a mobile phase.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being detected and identified by a mass spectrometer.
For the isomers of thujone, particularly the diastereomers α-thujone ((−)-α-thujone) and β-thujone ((+)-β-thujone), standard GC-MS can effectively separate and quantify them. The use of chiral GC columns enables the separation of all four stereoisomers: (+)-α-thujone, (−)-α-thujone, (+)-β-thujone, and (−)-β-thujone. nsf.govacs.org Research has successfully used chiral resolution protocols with headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to detect previously unobserved stereoisomers, (+)-α-thujone and (−)-β-thujone, in the essential oil of sage (Salvia officinalis L.). nsf.govacs.orgresearchgate.net Specific columns, such as the Restek Rt®-βDEXsa, have proven effective for achieving baseline chiral resolution of the four enantiomers. nsf.govrsc.org
GC-MS is also the primary tool for quantifying this compound in various matrices, from plants and essential oils to commercial products like alcoholic beverages. ttb.gov Studies have quantified the thujone content in numerous plant species. For example, in Dendranthema indicum var. aromaticum, α-thujone was found to constitute 12.01–39.3% and β-thujone 5.4–16.91% of the essential oil. mdpi.com Similarly, the essential oil of Artemisia echegarayi was found to contain this compound as a major component at 49.25%. redalyc.orgscielo.org.ar A 2008 study utilized GC-MS to analyze historical samples of absinthe, finding thujone concentrations ranging from 0.5 to 48.3 mg/L. wikipedia.org
Table 1: Quantification of this compound Isomers in Various Plant Essential Oils by GC-MS
| Plant Species | Compound | Relative Percentage (%) | Reference |
|---|---|---|---|
| Artemisia echegarayi | This compound | 49.25% | redalyc.orgscielo.org.ar |
| Dendranthema indicum var. aromaticum | α-Thujone | 12.01–39.3% | mdpi.com |
| Dendranthema indicum var. aromaticum | β-Thujone | 5.4–16.91% | mdpi.com |
| Salvia officinalis L. (Spanish) | α-Thujone | 22.8–41.7% | researchgate.net |
| Salvia officinalis L. (Spanish) | β-Thujone | 6.1–15.6% | researchgate.net |
| Origanum majorana | This compound | 23.03% | mdpi.com |
While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is better suited for analyzing less volatile or thermally unstable molecules, such as the metabolites of this compound. nih.gov In plants and animals, thujone undergoes metabolic transformations, primarily hydroxylation, to produce more polar compounds that are easier to excrete.
Known human metabolites of β-thujone include 4-Hydroxy-beta-thujone and 7-Hydroxy-beta-thujone. nih.gov HPLC-MS, particularly Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC/ESI-MS), is the technique of choice for profiling these metabolites. nih.gov For instance, an analysis of an ethanolic extract of Salvia officinalis using UPLC/ESI-MS on a C18 column successfully identified this compound and its isomer α-thujone alongside other phytochemicals. nih.gov This technique allows for the creation of a detailed chemical profile, which is crucial for understanding the full spectrum of compounds present in a natural extract. nih.gov
Table 2: Identification of this compound in Salvia officinalis Extract by LC/MS
| Compound | Retention Time (min) | Relative Percentage (%) | Reference |
|---|---|---|---|
| This compound | 11.975 | 0.97% | nih.gov |
| α-Thujone | 12.700 | 0.34% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of this compound. These techniques are indispensable for confirming the identity of the compound after separation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure and stereochemistry of molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to provide a complete structural assignment of the thujone isomers. researchgate.netrsc.org
¹³C NMR is particularly valuable for biosynthetic studies. Quantitative ¹³C NMR analysis has been instrumental in demonstrating that the isoprene (B109036) units used by plants to synthesize thujone are derived from the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.org The biosynthesis begins with geranyl diphosphate (B83284) (GPP), which cyclizes to form a (+)-sabinene precursor. wikipedia.org This precursor then undergoes a three-step pathway involving oxidation by a cytochrome P450 enzyme, conversion to (+)-sabinone by a dehydrogenase, and finally, reduction to yield the α- and β-thujone diastereomers. wikipedia.org The specific chemical shifts observed in the ¹³C NMR spectrum provide definitive evidence for the carbon skeleton and the position of functional groups, allowing researchers to trace the metabolic pathways. cdnsciencepub.comresearchgate.net
Bioanalytical Assays for Activity Profiling (e.g., Bioautography)
To link chemical constituents to biological activity, bioanalytical assays are employed. These methods can screen complex mixtures like essential oils to identify the active components.
Direct bioautography is a technique that combines thin-layer chromatography (TLC) with a biological assay directly on the chromatography plate. This method has been used to identify the antibacterial components of essential oils containing this compound. In a study on the essential oil of Artemisia echegarayi, the oil was first separated by TLC. redalyc.orgscielo.org.ar The plate was then overlaid with a culture of bacteria, such as Listeria monocytogenes, and incubated. redalyc.orgscielo.org.ar Zones of growth inhibition appear on the plate where antibacterial compounds are located. By comparing the position of these inhibition zones with the chromatogram, the active compounds can be identified. redalyc.orgscielo.org.ar In the case of A. echegarayi oil, this method demonstrated that the antibacterial activity was primarily due to its major constituents, this compound and camphor (B46023). aam.org.ar Other assays, such as those measuring oxidative stress or apoptosis, have been used to profile the antifungal activity of α-thujone against pathogens like Fusarium graminearum. researchgate.net
Emerging Research Frontiers and Translational Perspectives for 3 Thujanone
Detailed Elucidation of GABAA Receptor Subunit Specificity and Allosteric Modulation
Emerging research continues to refine our understanding of 3-thujanone's interaction with the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org It is well-established that α-thujone, an isomer of this compound, acts as a modulator of the GABAA receptor. nih.goveuropa.eunih.gov Specifically, it functions as a non-competitive antagonist, binding to a site on the receptor-chloride ion channel complex distinct from the GABA binding site. wikipedia.orgpnas.org This action inhibits the influx of chloride ions that normally occurs when GABA binds, leading to a decrease in neuronal inhibition and accounting for the convulsant properties observed at high doses. nih.govwikipedia.org
Current research frontiers are focused on dissecting the subunit specificity of this interaction. GABAA receptors are pentameric structures composed of various subunit combinations (e.g., α, β, γ), and the specific arrangement of these subunits dictates the pharmacological properties of the receptor. wikipedia.orgwilliams.edu Studies have begun to explore how this compound differentially affects receptors with different subunit compositions. For instance, research in neonatal chicks suggested that while both α- and β-thujone isomers exhibit similar anxiogenic-like effects, only α-thujone appeared to reverse the stress-induced recruitment of flunitrazepam-sensitive GABAA receptors. nih.gov This suggests a potential selectivity of α-thujone for certain GABAA receptor subtypes, possibly those containing α2 and/or α3 subunits, which are implicated in anxiety. nih.govpsu.edu
Further investigation into the allosteric modulation by this compound is also a key area of research. Allosteric modulators can fine-tune the receptor's response to the primary ligand (GABA). nih.govwikipedia.org Studies have shown that α-thujone reduces the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) and affects the kinetics of GABA-induced currents, suggesting an influence on receptor gating. nih.gov The IC50 for α-thujone in suppressing GABA-induced currents has been determined to be 21 μM. pnas.orgmedchemexpress.com Understanding these precise modulatory effects at the subunit level could pave the way for designing molecules with more targeted actions and fewer side effects. The development of subtype-selective GABAA receptor modulators is a promising avenue for therapeutic interventions in conditions like neuropathic pain, with the goal of achieving analgesia without the sedative effects associated with non-selective modulators. psu.eduwikipedia.org
Comprehensive Long-Term Toxicological and Carcinogenicity Assessments
Long-term toxicological studies are crucial for understanding the potential health risks associated with chronic exposure to this compound. The National Toxicology Program (NTP) conducted two-year gavage studies on a mixture of α,β-thujone in F344/N rats and B6C3F1 mice. europa.eunih.gov
In these studies, rats were administered doses of 12.5, 25, or 50 mg/kg body weight/day, while mice received 3, 6, 12, or 25 mg/kg body weight/day. europa.eunih.gov The highest dose groups in both species experienced increased mortality and seizures. europa.eu Specifically, all rats at the 50 mg/kg dose died before the end of the study. europa.eunih.gov
Regarding carcinogenicity, the NTP studies found some evidence of carcinogenic activity in male F344/N rats, based on an increased incidence of preputial gland neoplasms at the 25 mg/kg dose. europa.eu There was also a suggestion that increased incidences of benign pheochromocytoma of the adrenal medulla might be related to the administration of α,β-thujone in male rats at 12.5 and 25 mg/kg. europa.eu However, there was no evidence of carcinogenic activity in female F344/N rats or in male or female B6C3F1 mice at the doses tested. europa.eunih.gov
Genotoxicity studies conducted as part of the NTP assessment showed that racemic thujone and α-thujone were negative in the Ames test, both with and without metabolic activation. europa.eu Furthermore, in an in vivo study, a three-month exposure to racemic thujone did not increase the frequency of micronucleated erythrocytes in the peripheral blood of male mice. europa.eu It's important to note that reproductive toxicity studies have not been performed. europa.eu
These findings highlight the need for further research to fully characterize the long-term toxicological profile of this compound and its isomers, particularly concerning potential species- and sex-specific carcinogenic effects.
Mechanistic Investigations of Novel Biological Activities
Beyond its well-documented effects on the GABAA receptor, research is beginning to uncover other potential biological activities of this compound and its isomers, opening new avenues for investigation.
One area of interest is its potential as an antimicrobial agent . Studies have shown that essential oils rich in this compound exhibit antimicrobial properties. researchgate.netmdpi.com For example, the essential oil of Artemisia echegarayi, with this compound as a major component (49.25%), demonstrated antibacterial activity against a range of food-borne bacteria. redalyc.org Similarly, essential oils from plants like Artemisia afra, which can contain high levels of this compound, are used in traditional medicine and have shown various biological activities. tandfonline.com
Another emerging area is the investigation of this compound's anti-inflammatory and analgesic properties . ontosight.ai Traditional medicine has utilized thujone-containing plants for pain and inflammation. ontosight.ai Some research suggests that compounds like phytol, which can be found alongside thujone in some plant extracts, may exert anti-inflammatory effects by inhibiting pathways like cyclooxygenase and nuclear factor kappa B. researchgate.net
There is also growing interest in the antitumor activities of α-thujone. medchemexpress.com It has been shown to inhibit the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cells and can induce both apoptosis and autophagy in these cells. medchemexpress.com The proposed mechanism involves the accumulation of reactive oxygen species (ROS). medchemexpress.com
Furthermore, some studies have pointed towards potential antidiabetic properties . researchgate.net An in vitro study suggested that thujone could improve insulin (B600854) sensitivity in skeletal muscle. researchgate.net Additionally, α-thujone has been investigated for its potential in treating Polycystic Ovary Syndrome (PCOS) in animal models, where it was found to influence hormone levels. biolifejournals.com
Finally, this compound has been identified as having insecticidal and repellent activities. nih.govnih.gov This opens up possibilities for its use in agriculture as a natural pesticide.
These novel biological activities are summarized in the table below. Further mechanistic studies are required to validate these findings and elucidate the underlying molecular pathways.
| Biological Activity | Investigated Isomer/Mixture | Potential Mechanism of Action |
| Antimicrobial | This compound-rich essential oils | Disruption of microbial cell integrity |
| Anti-inflammatory | Thujone | Inhibition of inflammatory pathways (e.g., COX, NF-κB) |
| Antitumor | α-Thujone | Induction of ROS-dependent cytotoxicity, apoptosis, and autophagy |
| Antidiabetic | Thujone | Improved insulin sensitivity in skeletal muscle |
| PCOS Treatment | α-Thujone | Modulation of hormone levels (estradiol, progesterone (B1679170), LH, testosterone) |
| Insecticidal | α-Thujone, β-Thujone | Neurotoxic effects on insects |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Efficacy and Safety
The development of Quantitative Structure-Activity Relationship (QSAR) models represents a significant frontier in the study of this compound and its isomers. QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. By identifying key structural features responsible for specific effects, these models can help predict the efficacy and safety of new, related compounds without the need for extensive laboratory testing.
For this compound, QSAR models could be particularly valuable in several areas:
Predicting Neurotoxicity: The primary safety concern with this compound is its neurotoxicity, which is mediated through its interaction with the GABAA receptor. europa.eu The difference in potency between α-thujone and β-thujone (α-thujone being more potent) highlights the importance of stereochemistry in its biological activity. nih.goveuropa.eu QSAR models could help to precisely define the structural and stereochemical requirements for this neurotoxic effect. This would allow for the in-silico screening of other monoterpenoids for similar potential adverse effects.
Optimizing Therapeutic Activity: As new biological activities of this compound are discovered, such as its antitumor and antimicrobial effects, QSAR can be employed to design more potent and selective analogues. medchemexpress.comresearchgate.net For example, by understanding the structural features that contribute to its anti-glioblastoma activity, it may be possible to modify the this compound scaffold to enhance this effect while minimizing its neurotoxicity.
Guiding Stereoselective Synthesis: The ability to predict the activity of different stereoisomers through QSAR can provide a strong rationale for pursuing complex stereoselective syntheses of specific isomers with a more favorable therapeutic index. rsc.org
While specific QSAR models for this compound are not yet widely reported in the literature, the foundational data for their development is being established. Studies comparing the activity of different isomers and derivatives provide the necessary input for building these models. nih.govnih.gov For example, research on the insecticidal activity of β-thujone and its derivatives has shown that simple modifications to the natural terpenoid structure can enhance activity, providing valuable structure-activity relationship data. nih.gov
The future development of robust QSAR models for this compound will depend on the continued generation of high-quality experimental data for a diverse set of related compounds. These models hold the promise of accelerating the discovery and development of safer and more effective therapeutic agents derived from the this compound chemical scaffold.
Advancements in Stereoselective Synthesis for Targeted Isomer Production
The distinct biological activities of the different stereoisomers of this compound underscore the importance of developing synthetic methods that can produce specific isomers in high purity. rsc.org While (-)-α-thujone and (+)-β-thujone are the most common naturally occurring forms, the recent discovery of their enantiomers, (+)-α-thujone and (-)-β-thujone, in nature has created a need for synthetic routes to access all four stereoisomers for comprehensive biological evaluation. wikipedia.orgrsc.org
Recent advancements in synthetic organic chemistry have led to the development of stereocontrolled syntheses of α-thujone enantiomers. One notable approach describes a highly atom-economical, three-step synthesis starting from commercially available 3-methyl-1-butyne (B31179). rsc.org This method utilizes a Brown crotylation to establish the initial stereocenter, followed by a gold-catalyzed cycloisomerization that transfers this chirality to create the all-carbon quaternary center of the thujone scaffold. rsc.org A key advantage of this route is that it does not require protecting groups or redox manipulations, making it an efficient process. rsc.org The commercial availability of both enantiomers of the β-methyoxydiisopinocamphenylborane reagent used in the crotylation step allows for the selective synthesis of both (-)-α-thujone and (+)-α-thujone. rsc.org
The biosynthesis of thujone is also a source of inspiration for synthetic strategies. It is believed to be generated through an enzyme-mediated reduction of sabinone. rsc.orgsmolecule.com This natural pathway involves the formation of sabinene (B1680474) from geranyl diphosphate (B83284), followed by hydroxylation and dehydrogenation to sabinone, and finally a reduction to the thujone isomers. smolecule.com Understanding these enzymatic transformations could lead to the development of biocatalytic or biomimetic synthetic approaches.
The ability to selectively synthesize each of the this compound stereoisomers is a critical step towards several research goals:
Enabling Further Biological Studies: With a reliable supply of each isomer, researchers can conduct in-depth investigations into their mechanisms of action, including their interactions with different GABAA receptor subtypes and other potential molecular targets.
Facilitating Therapeutic Development: If one isomer is found to have a desirable therapeutic effect with minimal toxicity, stereoselective synthesis will be essential for its development as a pharmaceutical agent.
Pharmacogenomic Considerations and Potential Drug-Herb Interactions
The metabolism and effects of this compound can be influenced by an individual's genetic makeup (pharmacogenomics) and by co-administration with other drugs or herbs. These interactions are important considerations for both the safety and potential therapeutic use of thujone-containing products.
Pharmacogenomic Considerations:
The metabolism of this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver preparations have identified CYP2A6, CYP3A4, and to a lesser extent, CYP2B6 as the principal enzymes involved in its metabolism. europa.eu The primary metabolic pathway is hydroxylation, leading to the formation of metabolites like 7-hydroxy-α-thujone, which are generally less toxic than the parent compound. nih.govnih.gov
Genetic variations (polymorphisms) in the genes encoding these CYP enzymes are common in the human population and can lead to significant differences in enzyme activity. Individuals with genetic variants that result in reduced or enhanced CYP2A6 or CYP3A4 activity may metabolize this compound more slowly or more quickly, respectively. This could potentially lead to altered plasma concentrations of the active compound, influencing both its efficacy and its risk of toxicity. Further research is needed to determine the clinical significance of these potential pharmacogenomic effects.
Potential Drug-Herb Interactions:
Given its mechanism of action and metabolic pathway, this compound has the potential for several clinically relevant interactions:
Interactions with other GABAergic drugs: Because α-thujone is a GABAA receptor antagonist, it can counteract the effects of drugs that enhance GABAergic neurotransmission. wikipedia.org This includes benzodiazepines (e.g., diazepam), barbiturates (e.g., phenobarbital), and alcohol, all of which are positive allosteric modulators of the GABAA receptor. wikipedia.orgwikipedia.org Co-administration of thujone-containing products with these substances could reduce their sedative, anxiolytic, or anticonvulsant effects.
Interactions with anticonvulsant medications: There is a theoretical risk that thujone could lower the seizure threshold, potentially decreasing the effectiveness of anticonvulsant drugs. reliasmedia.comwebmd.com
Interactions involving CYP enzymes: Since this compound is metabolized by CYP2A6 and CYP3A4, it may interact with other drugs or substances that are substrates, inhibitors, or inducers of these enzymes.
Inhibitors of CYP2A6 or CYP3A4 could decrease the metabolism of thujone, leading to higher plasma levels and an increased risk of toxicity.
Inducers of these enzymes could increase the metabolism of thujone, potentially reducing its efficacy if it were being used for a therapeutic purpose.
While the rapid metabolism of thujone may limit the likelihood of significant induction or inhibition interactions after oral administration in humans, the metabolic and pharmacokinetic characteristics are not yet fully defined and require further study. europa.eu
Opportunities for Therapeutic Development and Clinical Translation
The diverse biological activities of this compound present several intriguing, albeit early-stage, opportunities for therapeutic development and clinical translation. While significant hurdles related to its neurotoxic potential must be overcome, targeted research could unlock its therapeutic value in various domains.
Oncology: The demonstrated ability of α-thujone to inhibit the proliferation and induce apoptosis and autophagy in glioblastoma cells is a promising starting point for the development of new anticancer agents. medchemexpress.com Glioblastoma is an aggressive and difficult-to-treat brain cancer, and novel therapeutic strategies are urgently needed. Future research could focus on developing derivatives of this compound that retain or enhance this antitumor activity while exhibiting reduced penetration of the blood-brain barrier or lower affinity for the GABAA receptor, thereby minimizing neurotoxicity.
Infectious Diseases: The antimicrobial properties of this compound and thujone-rich essential oils suggest potential applications as natural alternatives to conventional antibiotics, particularly in an era of growing antimicrobial resistance. researchgate.netmdpi.comredalyc.org Further research is needed to identify the specific microbial targets and to optimize the formulation for topical or other applications where systemic exposure, and thus neurotoxicity, can be minimized. For instance, its use in antiseptic creams or as a food preservative is being explored. researchgate.netredalyc.org
Metabolic and Endocrine Disorders: Preliminary findings on the potential of thujone to improve insulin sensitivity and modulate hormone levels in a model of Polycystic Ovary Syndrome (PCOS) warrant further investigation. researchgate.netbiolifejournals.com If these effects can be confirmed and the mechanisms elucidated, it could lead to the development of novel treatments for these complex conditions. Again, the key challenge will be to separate these desirable metabolic effects from the undesirable neurological effects.
Neurology and Pain Management: Despite its neurotoxic properties at high doses, the interaction of this compound with the GABAA receptor system could, paradoxically, offer opportunities in neurology. The development of subtype-selective modulators inspired by the thujone scaffold could lead to drugs that target specific GABAA receptor populations involved in conditions like neuropathic pain, without causing the widespread sedation associated with current non-selective drugs. psu.eduwikipedia.org Furthermore, its antagonist activity at 5-HT3 receptors, which are targets for anti-nausea medications, presents another potential therapeutic avenue. wikipedia.orgrsc.org
Challenges and Future Directions for Clinical Translation:
The primary obstacle to the clinical translation of this compound is its narrow therapeutic index, with a small margin between potentially therapeutic doses and those that cause neurotoxicity. Overcoming this will require a multi-pronged approach:
Medicinal Chemistry Efforts: Synthesizing and screening a library of this compound derivatives to identify compounds with an improved safety profile (i.e., high potency for the desired therapeutic target and low potency for the GABAA receptor).
Advanced Drug Delivery Systems: Developing formulations, such as nanoparticles or targeted delivery systems, that can deliver the compound to the desired site of action (e.g., a tumor) while limiting its distribution to the central nervous system.
Comprehensive Preclinical Testing: Conducting rigorous preclinical studies, including long-term toxicology, carcinogenicity, and reproductive toxicity assessments, on any promising lead compounds.
Pharmacogenomic Screening: Identifying potential genetic biomarkers that could predict an individual's response to or risk of toxicity from thujone-based therapies.
While the path to clinical translation is long and challenging, the unique chemical structure and diverse biological activities of this compound make it a compelling natural product for continued research and development.
Q & A
Q. What analytical methods are most effective for identifying and quantifying 3-Thujanone in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification due to its high sensitivity and specificity for volatile compounds like this compound. Nuclear magnetic resonance (NMR) spectroscopy complements structural confirmation, particularly for distinguishing isomers. For quantification, internal calibration using deuterated analogs or structurally similar compounds improves accuracy. Researchers should validate methods with spiked recovery experiments and cross-reference spectral libraries to minimize false positives .
Q. How can extraction protocols for this compound from plant matrices be optimized to maximize yield and purity?
Optimization requires systematic testing of solvent polarity (e.g., hexane vs. ethanol), extraction duration, and temperature. Soxhlet extraction or hydrodistillation are common, but supercritical CO₂ extraction may reduce thermal degradation. Post-extraction purification via fractional distillation or column chromatography (e.g., silica gel with gradient elution) enhances purity. Yield should be quantified via GC-MS and compared against controls to assess efficiency .
Q. What are the key considerations for validating this compound quantification methods in heterogeneous samples?
Method validation must include linearity (R² > 0.99), limit of detection (LOD), and precision (RSD < 5%). Use HPLC with UV detection for non-volatile derivatives or GC-MS for direct analysis. Cross-validate with spike-and-recovery tests in representative matrices (e.g., plant tissues or synthetic blends). Statistical tools like ANOVA should confirm reproducibility across replicates .
Q. How does this compound’s stability vary under different storage and experimental conditions?
Stability studies should monitor degradation under light, temperature (4°C vs. room temperature), and pH variations. Accelerated stability testing (e.g., 40°C/75% humidity) can predict shelf life. Use LC-MS to track degradation products like thujic acid. Contradictory reports on stability may arise from matrix effects, necessitating matrix-specific protocols .
Advanced Research Questions
Q. What are the synthetic challenges in producing enantiomerically pure this compound, and how can they be addressed?
Stereochemical control during synthesis is critical due to this compound’s bicyclic monoterpene structure. Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution can enhance enantiomeric excess. Purification via chiral HPLC or crystallization must be validated with polarimetry or circular dichroism. Contamination by diastereomers often explains inconsistent bioactivity reports .
Q. What mechanistic approaches are used to elucidate this compound’s bioactivity in antimicrobial or anticancer studies?
Combine in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with molecular docking to predict protein targets (e.g., cytochrome P450 or tubulin). Transcriptomic or metabolomic profiling can identify pathway disruptions. Conflicting results may arise from cell-line specificity or solvent interference (e.g., DMSO quenching reactive oxygen species) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Triangulate data by repeating experiments under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing). Conduct systematic reviews to identify confounding variables, such as impurity profiles or assay sensitivity. Meta-analyses can quantify effect sizes and heterogeneity across studies .
Q. What methodologies are employed to study synergistic effects between this compound and other phytochemicals?
Use checkerboard assays or fractional inhibitory concentration (FIC) indices to quantify synergy. Network pharmacology models can predict multi-target interactions. In vivo studies require pharmacokinetic profiling to assess co-administration effects. Dose-response curves must be statistically modeled to distinguish additive vs. synergistic effects .
Q. How do enantiomeric differences in this compound impact its pharmacological properties?
Chiral separation followed by enantiomer-specific bioassays (e.g., enzyme inhibition) is essential. Comparative pharmacokinetic studies (AUC, Cmax) in animal models can reveal metabolic disparities. Molecular dynamics simulations may explain stereospecific binding affinities. Purity must exceed 98% to avoid masking enantiomeric effects .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound?
Pharmacokinetic-pharmacodynamic (PK-PD) modeling bridges this gap by correlating plasma concentrations with effect magnitudes. Use radiolabeled this compound to track absorption and distribution. Consider interspecies metabolic differences (e.g., cytochrome activity in rodents vs. humans) and employ humanized models where feasible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
